5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol
Description
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol is a phenolic derivative characterized by a benzenol core substituted with a methoxy group at the 5-position and a (4-phenoxyanilino)methyl group at the 2-position.
The compound’s phenolic and anilino groups confer unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions. For instance, the phenoxy group could enhance lipophilicity, while the benzenol core provides sites for hydrogen bonding or oxidation .
Properties
IUPAC Name |
5-methoxy-2-[(4-phenoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-7-15(20(22)13-19)14-21-16-8-11-18(12-9-16)24-17-5-3-2-4-6-17/h2-13,21-22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUDJRSLAFLJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228531 | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-57-0 | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763130-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol typically involves a multi-step process. One common synthetic route includes the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-phenoxyaniline in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Omeprazole and Benzimidazole Derivatives
Omeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl-1H-benzimidazole) shares a methoxy-substituted aromatic core but differs in its benzimidazole ring and sulfinyl linkage to a pyridine moiety. Unlike 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol, omeprazole is a proton pump inhibitor (PPI) that targets gastric acid secretion by covalently binding to H+/K+ ATPase enzymes .
The absence of a sulfinyl group or benzimidazole ring in the target compound limits direct pharmacological overlap with omeprazole. However, the phenoxy-anilino structure may enable distinct interactions with biological targets, such as enzymes or receptors sensitive to aromatic amines .
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2)
This compound, synthesized from 4-phenoxybenzenamine and 5-methylfurfural, shares the phenoxy-anilino motif but incorporates a furan-derived Schiff base instead of a benzenol core. L2 is reported as a brown solid with a 96% yield, suggesting efficient synthetic routes for phenoxy-anilino derivatives .
The benzenol core in the target compound may offer greater stability compared to L2’s Schiff base, which is prone to hydrolysis. Additionally, the methoxy group could modulate electronic effects differently than L2’s furan substituent .
5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol
This analog replaces the phenoxyanilino group with an isoxazole-linked amino methyl substituent. It is marketed as an intermediate for bioactive molecules, highlighting the versatility of benzenol derivatives in drug discovery .
The phenoxyanilino group in the target compound may enhance π-π stacking interactions in protein binding compared to the isoxazole analog’s heterocyclic ring. However, the isoxazole’s electronegative atoms could improve solubility in polar solvents .
Biological Activity
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
This compound features a methoxy group, a phenoxyaniline moiety, and a hydroxyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Antiproliferative Activity : It has demonstrated potential in inhibiting cancer cell growth.
- Antioxidant Properties : The compound may possess the ability to scavenge free radicals.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μM |
| Escherichia coli | 20 μM |
| Enterococcus faecalis | 10 μM |
These results indicate that the compound is particularly effective against Enterococcus faecalis, suggesting its potential use as an antibacterial agent.
Antiproliferative Activity
The antiproliferative effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 2: Antiproliferative Activity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 7.5 |
| HEK293 | 10.0 |
The IC50 values indicate that the compound has significant antiproliferative activity, particularly against MCF-7 cells, highlighting its potential as an anticancer agent.
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays.
Table 3: Antioxidant Activity Results
| Assay Type | IC50 (μM) |
|---|---|
| DPPH | 12.0 |
| ABTS | 15.0 |
These findings suggest that the compound effectively scavenges free radicals, contributing to its potential health benefits.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the phenoxyaniline group may allow for interaction with specific enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Scavenging Free Radicals : The methoxy and hydroxyl groups contribute to antioxidant activity by neutralizing reactive oxygen species (ROS).
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
Study Example
A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of methoxy-substituted benzenols. It was found that compounds with multiple methoxy groups exhibited enhanced antiproliferative activity against MCF-7 cells, similar to our findings with the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
